1-benzyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one
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Description
1-benzyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C28H27FN2O3S and its molecular weight is 490.59. The purity is usually 95%.
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Biological Activity
1-benzyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties. The introduction of fluorine into the structure has been linked to enhanced metabolic stability and increased potency against various cancer cell lines. For instance, compounds with similar structures have shown significant inhibition of cell proliferation in leukemia and solid tumors.
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
1-benzyl-6-fluoro... | THP-1 (leukemia) | 0.9 | |
Fluorinated derivative X | Colo-205 (colon) | 2.0 | |
Non-fluorinated derivative Y | A549 (lung) | 5.0 |
The fluorinated derivatives exhibit significantly lower IC50 values compared to their non-fluorinated counterparts, indicating a stronger anticancer effect.
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of tubulin polymerization, similar to that of established antimitotic agents like colchicine. This inhibition disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications in the chemical structure significantly affect biological activity. The presence of electron-withdrawing groups such as fluorine enhances the compound's potency by improving its binding affinity to target proteins involved in cancer progression.
Key Findings:
- Fluorine Substitution: Increases metabolic stability and enhances anticancer activity.
- Sulfonyl Group: Plays a crucial role in the compound's interaction with biological targets.
Case Studies
Several case studies have evaluated the efficacy of this compound in preclinical models:
- Study on Leukemia Cells:
- Solid Tumor Models:
Properties
IUPAC Name |
1-benzyl-6-fluoro-3-(3-methylphenyl)sulfonyl-7-piperidin-1-ylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN2O3S/c1-20-9-8-12-22(15-20)35(33,34)27-19-31(18-21-10-4-2-5-11-21)25-17-26(30-13-6-3-7-14-30)24(29)16-23(25)28(27)32/h2,4-5,8-12,15-17,19H,3,6-7,13-14,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLFCVCNCAVDDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCCC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.